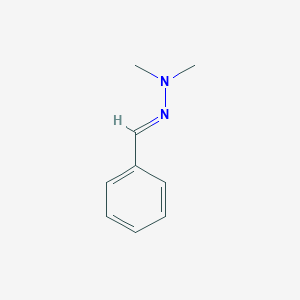
Benzaldehyde N,N-dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde N,N-dimethylhydrazone is an organic compound with the molecular formula C9H12N2. It is a semi-solid yellow compound with a melting point of approximately 88°C. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Benzaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of benzaldehyde with N,N-dimethylhydrazine. The reaction typically involves dissolving benzaldehyde and N,N-dimethylhydrazine in an organic solvent such as ethanol, followed by the addition of a base like sodium carbonate. The mixture is then heated under reflux conditions for several hours until the reaction is complete . The product can be purified by recrystallization or solvent evaporation techniques.
Analyse Des Réactions Chimiques
Benzaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Applications De Recherche Scientifique
Benzaldehyde N,N-dimethylhydrazone has several scientific research applications In chemistry, it is used as a reagent for the synthesis of various organic compounds In biology, it is employed in the study of enzyme mechanisms and as a probe for detecting aldehyde groups in biomoleculesIn industry, it is used in the production of fragrances, flavors, and other fine chemicals .
Mécanisme D'action
The mechanism of action of Benzaldehyde N,N-dimethylhydrazone involves its interaction with specific molecular targets and pathways. It can form covalent bonds with aldehyde groups in biomolecules, leading to the formation of stable hydrazone derivatives. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Benzaldehyde N,N-dimethylhydrazone can be compared with other similar compounds such as benzaldehyde, benzyl alcohol, and benzoic acid. While benzaldehyde is a simple aromatic aldehyde, this compound is a more complex derivative with additional functional groups. Benzyl alcohol and benzoic acid are oxidation products of benzaldehyde, and they have different chemical properties and applications. The uniqueness of this compound lies in its ability to form stable hydrazone derivatives, which makes it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
1075-70-3 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
Clé InChI |
IXEGSTUUYSHYCN-NTMALXAHSA-N |
SMILES |
CN(C)N=CC1=CC=CC=C1 |
SMILES isomérique |
CN(C)/N=C\C1=CC=CC=C1 |
SMILES canonique |
CN(C)N=CC1=CC=CC=C1 |
Key on ui other cas no. |
1075-70-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction involving Benzaldehyde N,N-dimethylhydrazone discussed in the research?
A1: The research investigates the reaction of this compound with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane. [] This reaction results in the formation of 4-Dimethylamino-2,5-dioxo-2-pentafluorophenoxy-3-phenyldihydro-6,7-benzo-1,4,2-oxazaphosphepine. The study focuses on the preparation and determination of the spatial structure of this resulting compound. []
Q2: Is there information available about the spectroscopic data for this compound in this research?
A2: Unfortunately, the provided abstract does not contain specific spectroscopic data like molecular formula, weight, or specific spectroscopic details for this compound. [] Further research beyond this article would be needed to obtain that information.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



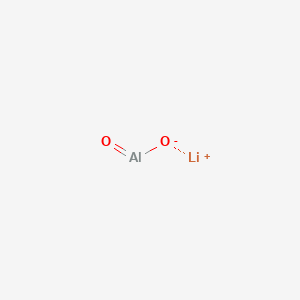
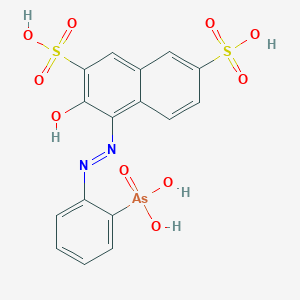

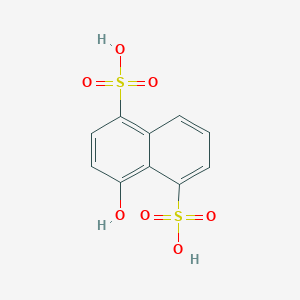
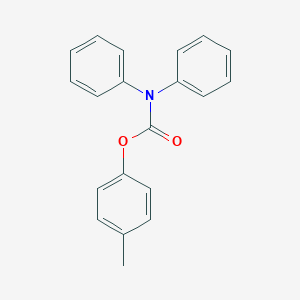
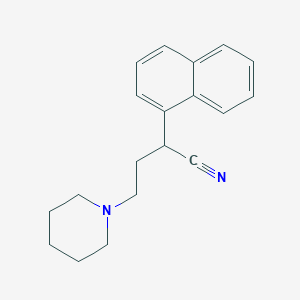
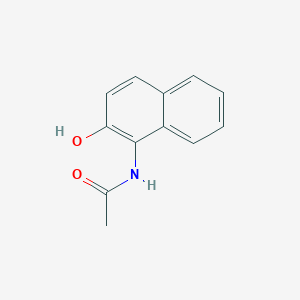

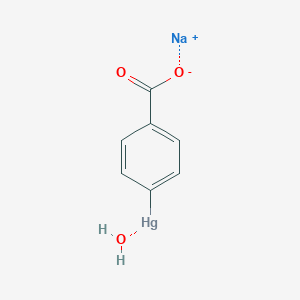
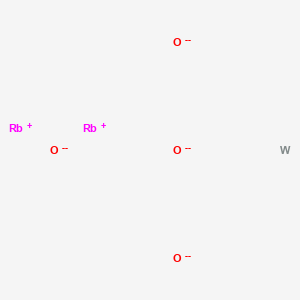
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)


